Benzene, 1,2-diethoxy-4-(2-nitroethenyl)-
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Overview
Description
Benzene, 1,2-diethoxy-4-(2-nitroethenyl)- is an organic compound characterized by the presence of a benzene ring substituted with two ethoxy groups and a nitroethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,2-diethoxy-4-(2-nitroethenyl)- typically involves the nitration of a precursor compound such as 1,2-diethoxybenzene followed by a condensation reaction with nitroethene. The reaction conditions often require the use of strong acids or bases to facilitate the nitration and condensation processes .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration and condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production .
Types of Reactions:
Oxidation: Benzene, 1,2-diethoxy-4-(2-nitroethenyl)- can undergo oxidation reactions, typically resulting in the formation of nitrobenzene derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amine derivatives.
Substitution: The ethoxy groups can participate in substitution reactions, leading to various substituted benzene derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Substitution reactions often require the presence of strong acids or bases as catalysts
Major Products:
Oxidation: Nitrobenzene derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzene derivatives
Scientific Research Applications
Benzene, 1,2-diethoxy-4-(2-nitroethenyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1,2-diethoxy-4-(2-nitroethenyl)- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethoxy groups may also play a role in modulating the compound’s activity and interactions .
Comparison with Similar Compounds
- Benzene, 1,2-dimethoxy-4-(2-nitroethenyl)-
- Benzene, 1,2-dimethoxy-4-nitro-
- Benzene, (2-nitroethenyl)-
Comparison: Benzene, 1,2-diethoxy-4-(2-nitroethenyl)- is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and biological activity compared to similar compounds with methoxy groups or without ethoxy substitution. This uniqueness makes it a valuable compound for specific applications in research and industry .
Properties
IUPAC Name |
1,2-diethoxy-4-(2-nitroethenyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-3-16-11-6-5-10(7-8-13(14)15)9-12(11)17-4-2/h5-9H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDNWHYOIWPSPEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C[N+](=O)[O-])OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352553 |
Source
|
Record name | Benzene, 1,2-diethoxy-4-(2-nitroethenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40665-53-0 |
Source
|
Record name | Benzene, 1,2-diethoxy-4-(2-nitroethenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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